
3-Methyl-2,4-dipropoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,4-dipropoxybenzaldehyde is an aromatic aldehyde with the molecular formula C13H18O3 This compound is characterized by a benzene ring substituted with a methyl group at the third position and two propoxy groups at the second and fourth positions, along with an aldehyde group at the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,4-dipropoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-2,4-dihydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of hydroxyl groups with propoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions: 3-Methyl-2,4-dipropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the propoxy groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Methyl-2,4-dipropoxybenzoic acid.
Reduction: 3-Methyl-2,4-dipropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-2,4-dipropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.
Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a precursor for the synthesis of bioactive compounds with therapeutic potential.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 3-Methyl-2,4-dipropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect metabolic pathways and cellular processes. The propoxy groups may also influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
相似化合物的比较
2,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of propoxy groups.
3-Methyl-2,4-dimethoxybenzaldehyde: Similar structure with methoxy groups and a methyl group at the third position.
2,4-Dipropoxybenzaldehyde: Lacks the methyl group at the third position.
Uniqueness: 3-Methyl-2,4-dipropoxybenzaldehyde is unique due to the presence of both propoxy groups and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its reactivity and potential for derivatization set it apart from other similar compounds.
属性
CAS 编号 |
820237-57-8 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
3-methyl-2,4-dipropoxybenzaldehyde |
InChI |
InChI=1S/C14H20O3/c1-4-8-16-13-7-6-12(10-15)14(11(13)3)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI 键 |
QCCUQDOAGTZDQC-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


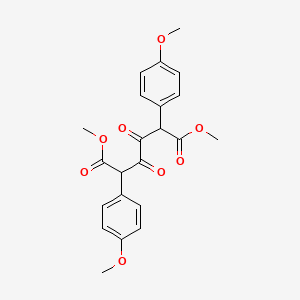
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
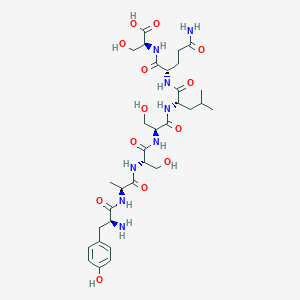
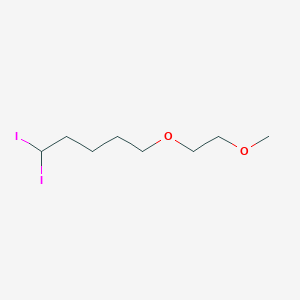
![2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14205175.png)
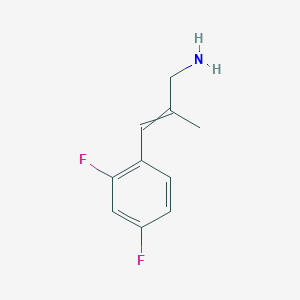
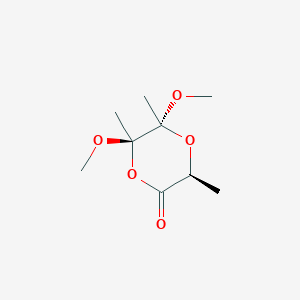
![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)

